

A Spectroscopic Comparison of Trimethylsilyl Crotonate and Its Precursors

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Compound of Interest

Compound Name: *Trimethylsilyl crotonate*

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This guide provides an objective spectroscopic comparison of **trimethylsilyl crotonate** with its precursors, crotonic acid and trimethylsilanol. The information presented is supported by experimental data to facilitate a clear understanding of their structural differences and the transformations that occur during silylation.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for **trimethylsilyl crotonate**, crotonic acid, and trimethylsilanol. The data for **trimethylsilyl crotonate** is estimated based on characteristic values for similar compounds due to the limited availability of direct experimental spectra in the literature.

Compound	Spectroscopic Technique	Parameter	Observed/Estimated Values
Trimethylsilyl Crotonate	¹ H NMR (CDCl ₃)	Chemical Shift (δ)	~7.0-7.2 ppm (m, 1H, =CH-), ~5.8-6.0 ppm (m, 1H, =CH-), ~1.8-2.0 ppm (d, 3H, CH ₃ -CH=), ~0.3 ppm (s, 9H, (CH ₃) ₃ Si-)
			~166 ppm (C=O), ~145 ppm (=CH-), ~122 ppm (=CH-), ~18 ppm (CH ₃ -CH=), ~0 ppm ((CH ₃) ₃ Si-)
IR (KBr)		Wavenumber (cm ⁻¹)	~1710-1730 (C=O stretch, ester), ~1650 (C=C stretch), ~1250 (Si-CH ₃ bend), ~1100-1200 (Si-O stretch)
Mass Spectrometry (EI)	m/z		158 (M ⁺), 143 ([M-CH ₃] ⁺), 73 ([{(CH ₃) ₃ Si] ⁺ })
Crotonic Acid	¹ H NMR (CDCl ₃)	Chemical Shift (δ)	~12.0 ppm (br s, 1H, COOH), 7.10 ppm (dq, 1H, J=15.4, 6.9 Hz, =CH-), 5.85 ppm (dq, 1H, J=15.4, 1.7 Hz, =CH-), 1.91 ppm (dd, 3H, J=6.9, 1.7 Hz, CH ₃ -)
¹³ C NMR (CDCl ₃)		Chemical Shift (δ)	172.2 ppm (C=O), 147.5 ppm (=CH-), 122.9 ppm (=CH-), 18.2 ppm (CH ₃ -)

IR (KBr)	Wavenumber (cm ⁻¹)	~2500-3300 (O-H stretch, broad), ~1680-1710 (C=O stretch), ~1640 (C=C stretch)	
Mass Spectrometry (EI)	m/z	86 (M ⁺), 71 ([M-CH ₃] ⁺), 45 ([COOH] ⁺), 41 ([C ₃ H ₅] ⁺)	
Trimethylsilanol	¹ H NMR (CDCl ₃)	Chemical Shift (δ)	~1.5 ppm (br s, 1H, OH), 0.14 ppm (s, 9H, (CH ₃) ₃ Si-)[1]
¹³ C NMR (CDCl ₃)	Chemical Shift (δ)	~1.0 ppm ((CH ₃) ₃ Si-)	
IR (KBr/Neat)	Wavenumber (cm ⁻¹)	~3200-3600 (O-H stretch, broad), ~1250 (Si-CH ₃ bend), ~840 (Si-C stretch)	
Mass Spectrometry (EI)	m/z	90 (M ⁺), 75 ([M-CH ₃] ⁺)[2]	

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Samples for ¹H and ¹³C NMR spectroscopy are typically prepared by dissolving 5-10 mg of the solid or 10-20 μL of the liquid analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

Data Acquisition: NMR spectra are recorded on a spectrometer operating at a specific frequency for protons (e.g., 300, 400, or 500 MHz). For a standard ¹H NMR experiment, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which has a much lower natural abundance and sensitivity, a larger number of scans and often

proton decoupling techniques (like broadband decoupling) are employed to simplify the spectrum and enhance signal intensity.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method): For solid samples, the KBr pellet technique is commonly used. Approximately 1-2 mg of the finely ground sample is mixed with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr). The mixture is then pressed under high pressure in a die to form a thin, transparent pellet. For liquid samples, a thin film can be prepared between two KBr or NaCl plates.

Data Acquisition: The FTIR spectrum is recorded by passing a beam of infrared radiation through the sample. The instrument measures the absorption of radiation at different wavenumbers. A background spectrum of the empty sample holder (or pure KBr pellet) is typically recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor. Spectra are commonly recorded in the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

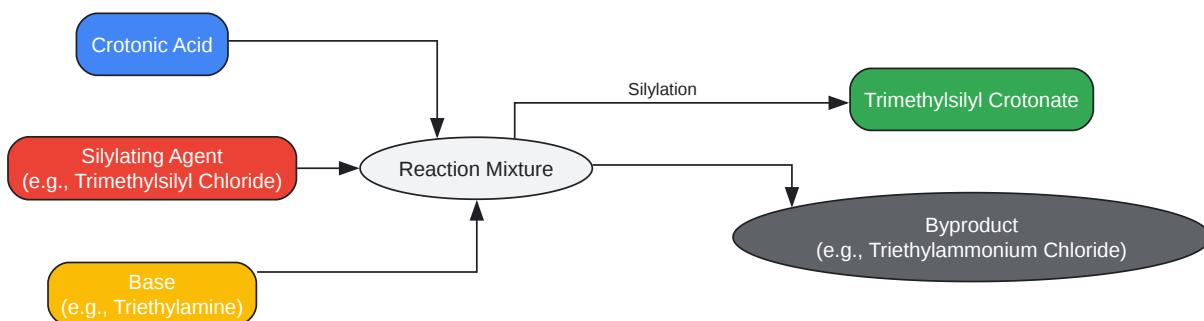
Sample Preparation: Samples for GC-MS analysis must be volatile and thermally stable. Liquid samples can often be injected directly, while solid samples may need to be dissolved in a suitable volatile solvent (e.g., acetone, dichloromethane). Derivatization, such as silylation, is often employed to increase the volatility and thermal stability of polar compounds.

GC Separation: A small volume of the prepared sample (typically 1 μ L) is injected into the gas chromatograph. The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium, nitrogen) through a capillary column. The column is housed in an oven where the temperature can be programmed to ramp up over time, facilitating the separation of compounds based on their boiling points and interactions with the column's stationary phase.

Mass Spectrometry Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source, molecules are typically ionized by electron impact (EI), causing them to fragment into characteristic patterns of charged ions. These ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum provides a molecular fingerprint that can be used for structural elucidation and identification by comparison with spectral libraries.

Synthesis of Trimethylsilyl Crotonate

The following diagram illustrates the logical workflow for the synthesis of **trimethylsilyl crotonate** from its precursors, crotonic acid and a silylating agent, typically in the presence of a base.



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Synthesis of Trimethylsilyl Crotonate

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